molecular formula C8H12N2OS B13072190 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol

Cat. No.: B13072190
M. Wt: 184.26 g/mol
InChI Key: ZGTIJRBRVHMFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol is a chemical compound with the molecular formula C₈H₁₂N₂OS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a cyclopentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol typically involves the formation of the thiazole ring followed by its attachment to the cyclopentanol structure. One common method involves the reaction of 2-aminothiazole with cyclopentanone under specific conditions to yield the desired product. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels for commercial use .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets may vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-1,3-thiazol-5-yl)cyclopentan-1-ol is unique due to its specific combination of the thiazole ring and cyclopentanol structure. This combination can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c9-7-10-5-6(12-7)8(11)3-1-2-4-8/h5,11H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTIJRBRVHMFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CN=C(S2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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